molecular formula C10H13F2NO B3230384 1-[4-(Difluoromethoxy)phenyl]propan-1-amine CAS No. 130339-51-4

1-[4-(Difluoromethoxy)phenyl]propan-1-amine

Cat. No.: B3230384
CAS No.: 130339-51-4
M. Wt: 201.21 g/mol
InChI Key: MIFMZIPFCNEFBM-UHFFFAOYSA-N
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Description

Overview of Difluoromethoxy-Substituted Aromatic Amines in Contemporary Chemical Research

Difluoromethoxy-substituted aromatic amines represent a class of compounds that is garnering significant attention in the field of medicinal chemistry. nih.gov The incorporation of the difluoromethoxy group (-OCF₂H) onto an aromatic amine framework can profoundly alter the parent molecule's properties. nih.gov This functional group is recognized for its ability to enhance metabolic stability, improve lipophilicity, and modulate the electronic character of the aromatic ring. nih.govmdpi.com Unlike the related trifluoromethoxy (-OCF₃) group, the difluoromethoxy group possesses a hydrogen atom that can act as a hydrogen bond donor, which can lead to new or enhanced interactions with biological targets like proteins and enzymes. nih.govnih.gov This unique combination of properties makes these compounds highly desirable candidates in drug discovery programs, where fine-tuning molecular characteristics is crucial for developing effective therapeutic agents. nih.gov

Structural Context of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine within Arylpropanamines

The molecular architecture of this compound places it within the broad and pharmacologically significant class of arylpropanamines. This structural family is characterized by a propan-1-amine chain attached to an aromatic ring system. The core structure consists of a phenyl group connected to a three-carbon chain, with an amine group located at the first carbon of that chain.

In the case of the title compound, the key features are:

A Phenyl Ring: A central aromatic component.

A Propan-1-amine Side Chain: An ethyl group and an amine group attached to the benzylic carbon.

A 4-(Difluoromethoxy) Substituent: The -OCF₂H group is positioned at the para-position of the phenyl ring, opposite the propanamine substituent.

Rationale for Investigating this compound in Academic Research

The motivation for investigating this compound stems from the strategic combination of its structural components. The arylpropanamine scaffold is a well-established pharmacophore found in a wide range of biologically active compounds. By introducing the difluoromethoxy group, researchers aim to leverage the unique properties conferred by this moiety to create novel chemical entities.

The primary research drivers include:

Modulation of Physicochemical Properties: The difluoromethoxy group can enhance lipophilicity, which may improve a molecule's ability to cross biological membranes. mdpi.com

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation, particularly O-dealkylation, which is a common metabolic pathway for methoxy (B1213986) groups (-OCH₃). mdpi.com

Novel Binding Interactions: The ability of the -OCF₂H group to act as a hydrogen bond donor provides an opportunity for new interactions within a biological target's binding site, potentially increasing affinity and selectivity. nih.govnih.gov

Exploring Structure-Activity Relationships (SAR): Synthesizing and studying this compound allows chemists to build a deeper understanding of how the difluoromethoxy group influences the properties of the arylpropanamine class, contributing valuable data to the broader field of medicinal chemistry. drugdesign.org

Emergence of the Difluoromethoxy Moiety in Advanced Organic Synthesis and Design

The difluoromethoxy group has emerged as a "privileged" functional group in modern organic chemistry and drug design. nih.gov Initially, the synthesis of difluoromethoxylated compounds presented significant challenges. researchgate.net However, recent advancements in synthetic methodologies, including the use of visible-light photoredox catalysis, have made these valuable motifs more accessible. nih.gov This has led to their increased incorporation into molecules across the pharmaceutical and agrochemical industries. The -OCF₂H group is considered a bioisostere of hydroxyl, thiol, or methyl groups, but with distinct electronic and conformational effects. nih.govresearchgate.net Its unique ability to offer "dynamic lipophilicity"—altering its polarity based on the local environment—and its capacity for hydrogen bonding make it a powerful tool for molecular engineers seeking to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. nih.gov

Compound Data

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 130339-51-4 catsyn.com
Molecular Formula C₁₀H₁₃F₂NO catsyn.com
Molecular Weight 201.21 g/mol catsyn.com

Key Characteristics of the Difluoromethoxy (-OCF₂H) Group in Molecular Design

CharacteristicDescriptionImpact on Molecular Properties
Metabolic Stability The C-F bonds are very strong, making the group resistant to enzymatic cleavage (e.g., O-dealkylation).Increases the half-life and bioavailability of a compound. mdpi.com
Lipophilicity Moderately lipophilic, with a Hansch π parameter between +0.2 and +0.6.Enhances permeability across biological membranes. nih.gov
Hydrogen Bonding The hydrogen atom on the difluoromethyl group can act as a hydrogen bond donor.Can introduce new or stronger interactions with biological targets. nih.govnih.gov
Electronic Effect It is an electron-withdrawing group, which can influence the reactivity and pKa of the aromatic ring and adjacent functional groups.Modulates target binding affinity and molecular conformation. nih.gov
Bioisosterism Can serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) groups.Allows for modification of a known active compound to improve its properties while retaining its core activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-2-9(13)7-3-5-8(6-4-7)14-10(11)12/h3-6,9-10H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFMZIPFCNEFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 1 4 Difluoromethoxy Phenyl Propan 1 Amine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org For 1-[4-(difluoromethoxy)phenyl]propan-1-amine, two primary disconnections are logical and strategic.

The first key disconnection is at the carbon-nitrogen (C-N) bond of the propan-1-amine moiety. This is a common strategy for amine synthesis, leading to a ketone precursor and an amine source. youtube.com This disconnection simplifies the target molecule to 4'-(difluoromethoxy)propiophenone and an ammonia (B1221849) equivalent. This ketone already contains the required difluoromethoxy group and the correct carbon skeleton.

A second disconnection focuses on the aryl-ether bond (C-O) of the difluoromethoxy group. This approach identifies 4'-hydroxypropiophenone (B143161) as a key intermediate. amazonaws.com This precursor is advantageous as it allows for the introduction of the difluoromethoxy group onto a readily available phenolic ketone. The synthesis of the propan-1-amine chain can then proceed from this intermediate.

These two disconnections outline two primary convergent synthetic pathways, which are explored in the subsequent sections.

Strategies for the Introduction of the Difluoromethoxy Group

The difluoromethoxy (–OCF₂H) group is a valuable substituent in medicinal chemistry, often serving as a lipophilic bioisostere for hydroxyl or thiol groups. researchgate.net Its synthesis typically involves the formation of an ether linkage to a phenolic precursor.

Phenolic Precursors and Difluoromethoxy-Etherification Reactions

A prevalent and effective method for synthesizing aryl difluoromethyl ethers is the reaction of a phenol (B47542) with a difluorocarbene (:CF₂) source. orgsyn.org The key precursor for this route is 4'-hydroxypropiophenone. chemicalbook.comsigmaaldrich.commerckmillipore.com The phenolic hydroxyl group is first deprotonated with a base to form a more nucleophilic phenoxide. This phenoxide then traps the highly electrophilic difluorocarbene generated in situ.

A common and practical source of difluorocarbene is sodium chlorodifluoroacetate (ClCF₂CO₂Na). orgsyn.org This salt is stable, relatively non-toxic, and generates difluorocarbene upon thermal decarboxylation. orgsyn.org The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, with a base like potassium or cesium carbonate at elevated temperatures.

Table 1: Reagents for Difluorocarbene Generation

Reagent Generation Method Advantages Disadvantages
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) Thermal Decarboxylation Stable, non-toxic, commercially available orgsyn.org Requires elevated temperatures
Diethyl bromodifluoromethyl-phosphonate Base-induced elimination Suitable for large-scale synthesis rsc.org Can be exothermic

The choice of reagent can be critical, especially in large-scale synthesis, where factors like safety, cost, and environmental impact are paramount. For instance, while chlorodifluoromethane (B1668795) was historically used, its ozone-depleting properties have led to the adoption of alternatives like sodium chlorodifluoroacetate. orgsyn.orgrsc.org

Haloform-Mediated Difluoromethoxylation Approaches

The term "haloform" refers to trihalomethanes (CHX₃). In the context of difluoromethoxylation, chlorodifluoromethane (CHClF₂, also known as Freon 22) is a key haloform-type reagent. This method, while older, involves the direct reaction of a phenoxide with CHClF₂.

The reaction proceeds via the deprotonation of the phenol (e.g., 4'-hydroxypropiophenone) with a strong base, such as sodium or potassium hydroxide, to form the corresponding phenoxide. The phenoxide then acts as a nucleophile, displacing the chloride from chlorodifluoromethane. This process has been widely used but presents challenges, particularly on a large scale, due to the gaseous nature of CHClF₂ and its environmental impact. orgsyn.orgrsc.org Palladium-catalyzed methods have also been developed to couple chlorodifluoromethane with arylboronic acids, offering an alternative route to difluoromethylated arenes. nih.gov

Synthesis of the Propan-1-amine Moiety

The final key step in the synthesis is the formation of the primary amine. This is typically achieved by transforming the ketone functionality of the propiophenone (B1677668) precursor.

Reductive Amination Pathways from Ketone Precursors

Reductive amination is a highly versatile and widely used method for synthesizing amines from ketones or aldehydes. wikipedia.org In this pathway, the precursor 4'-(difluoromethoxy)propiophenone is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine.

The classic method for this transformation is the Leuckart-Wallach reaction , which uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.org This one-pot reaction requires high temperatures (typically >120 °C) and can sometimes result in the formation of N-formyl byproducts that require a subsequent hydrolysis step. mdma.chmdma.chorgsyn.orgchempedia.info

Modern reductive amination protocols offer milder conditions and higher selectivity. These methods typically involve the condensation of the ketone with ammonia (or an ammonia equivalent like ammonium acetate) to form the imine, followed by reduction with a selective reducing agent.

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Typical Solvents Key Characteristics
Sodium Borohydride NaBH₄ Methanol (B129727), Ethanol Can also reduce the starting ketone; usually added after imine formation is complete. commonorganicchemistry.com
Sodium Cyanoborohydride NaBH₃CN Methanol, Ethanol Selective for imines/iminium ions at mildly acidic pH; toxic cyanide byproduct. masterorganicchemistry.com
Sodium Triacetoxyborohydride STAB Dichloromethane (DCM), Dichloroethane (DCE) Mild and selective; moisture-sensitive; preferred for many modern syntheses. commonorganicchemistry.commasterorganicchemistry.com

The choice of reducing agent depends on the substrate's functional group tolerance and the desired reaction conditions. masterorganicchemistry.comacsgcipr.org For instance, sodium cyanoborohydride is effective because it preferentially reduces the protonated imine (iminium ion) over the ketone at a slightly acidic pH. masterorganicchemistry.com

Nitrile Reduction Methods

An alternative pathway to the propan-1-amine moiety involves the reduction of a nitrile precursor. This route would begin with the conversion of 4'-(difluoromethoxy)propiophenone into the corresponding nitrile, 2-[4-(difluoromethoxy)phenyl]propanenitrile.

One common method to achieve this transformation is through the formation of a tosylhydrazone from the ketone, followed by reaction with a cyanide source like sodium or potassium cyanide. Another approach could involve the conversion of the ketone to an intermediate that can be substituted with a nitrile, though this is less direct. For example, Grignard reaction of m-methoxybenzonitrile with ethylmagnesium bromide has been used to synthesize propiophenone derivatives. google.com

Once the 2-[4-(difluoromethoxy)phenyl]propanenitrile is obtained, it can be reduced to the target primary amine, this compound. This reduction is a standard transformation in organic synthesis and can be accomplished with several powerful reducing agents.

Common reagents for the reduction of nitriles to primary amines include:

Lithium Aluminum Hydride (LiAlH₄): A very powerful and effective reducing agent, typically used in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: This method employs hydrogen gas under pressure with a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). It is often considered a greener alternative to metal hydrides.

Borane (BH₃): Borane complexes, such as BH₃·THF, can also effectively reduce nitriles to primary amines.

This pathway offers a robust alternative to reductive amination, particularly if the direct amination methods prove to be low-yielding or produce significant side products.

Gabriel Amine Synthesis Derivatives

The Gabriel synthesis is a well-established method for the preparation of primary amines from primary alkyl halides. wikipedia.orglscollege.ac.in The traditional reaction involves the N-alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by the liberation of the primary amine. masterorganicchemistry.comlibretexts.org This process effectively utilizes the phthalimide anion as a surrogate for an ammonia anion (H₂N⁻), preventing the over-alkylation that often complicates the direct alkylation of ammonia. wikipedia.orglscollege.ac.in

In the context of synthesizing this compound, a potential pathway would involve a precursor such as 1-halo-1-[4-(difluoromethoxy)phenyl]propane. The synthesis would proceed in two main steps:

N-Alkylation: The nitrogen atom in potassium phthalimide, acting as a potent nucleophile, attacks the electrophilic carbon of the alkyl halide in an SN2 reaction. libretexts.org This forms the N-alkylated phthalimide intermediate.

Deprotection: The primary amine is then released from the phthalimide structure. While acidic hydrolysis can be used, it often requires harsh conditions. lscollege.ac.inthermofisher.com A milder and more common approach is the Ing-Manske procedure, which uses hydrazine (B178648) (N₂H₄) in a refluxing solvent like ethanol. libretexts.orgthermofisher.com This reaction yields the desired primary amine along with a stable phthalhydrazide (B32825) precipitate, which can be easily removed by filtration. wikipedia.orglscollege.ac.in

A significant limitation of the traditional Gabriel synthesis is its general ineffectiveness with secondary alkyl halides due to competing elimination reactions. wikipedia.orglscollege.ac.in Since the target compound is a secondary amine (the amino group is attached to a secondary carbon), this method could be challenging. However, modifications to the Gabriel synthesis have been developed using alternative reagents that are electronically similar to phthalimide but may offer improved reactivity with secondary halides under milder conditions. wikipedia.org

Curtius Rearrangement Applications

The Curtius rearrangement offers a versatile and reliable alternative for synthesizing primary amines, particularly when a clean product is desired. nih.govjove.com This reaction transforms a carboxylic acid into a primary amine with one fewer carbon atom, proceeding through an acyl azide (B81097) and an isocyanate intermediate. illinoisstate.educhemistrysteps.com A key advantage of the Curtius rearrangement is that it exclusively produces primary amines, avoiding the formation of secondary or tertiary amine byproducts. nih.gov Furthermore, the reaction proceeds with complete retention of the stereochemistry at the migrating carbon. nih.gov

A plausible synthetic route to this compound using this method would begin with the corresponding carboxylic acid, 2-[4-(difluoromethoxy)phenyl]propanoic acid. The process involves several key steps:

Acyl Azide Formation: The carboxylic acid is first converted into an acyl azide. This can be achieved by treating an acyl chloride (derived from the carboxylic acid using thionyl chloride) with sodium azide. chemistrysteps.com Alternatively, a more direct and milder method involves treating the carboxylic acid directly with diphenylphosphoryl azide (DPPA). illinoisstate.edu

Rearrangement to Isocyanate: The acyl azide, upon gentle heating, undergoes rearrangement. It loses a molecule of nitrogen gas (N₂), an excellent leaving group, to form a highly reactive isocyanate intermediate. chemistrysteps.comlibretexts.org

Formation of the Amine: The isocyanate is then hydrolyzed to yield the primary amine. This is typically accomplished by adding water or acid, which converts the isocyanate to a carbamic acid. jove.com This carbamic acid intermediate is unstable and spontaneously decarboxylates (loses CO₂) to afford the final primary amine. jove.comlibretexts.org

This pathway is highly effective for producing pure primary amines and is compatible with a wide range of functional groups. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions in Precursor Functionalization

The synthesis of this compound relies heavily on the efficient preparation of its key precursor, which contains the 4-(difluoromethoxy)phenyl moiety. Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the C-O bond required to introduce the difluoromethoxy group onto the aromatic ring. nih.govresearchgate.net

A common strategy involves the coupling of an aryl halide or triflate with a difluoromethoxy source. For example, a precursor like 4-bromopropiophenone could be coupled with a difluoromethoxide equivalent. However, a more practical approach often involves introducing the difluoromethoxy group to a phenol derivative. The synthesis of a key intermediate, such as 1-(4-hydroxyphenyl)propan-1-one, can be followed by a difluoromethylation reaction.

Palladium catalysts, particularly those employing specialized phosphine (B1218219) ligands like tBuBrettPhos, have shown high efficacy in catalyzing C–O cross-coupling reactions between (hetero)aryl bromides and fluorinated alcohols. nih.govresearchgate.net These reactions can be performed under relatively mild conditions using bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). nih.gov The reaction tolerates a wide variety of functional groups and can be applied to both electron-rich and electron-poor aromatic systems. researchgate.net This methodology allows for the late-stage functionalization of complex molecules, providing a direct route to fluorinated aryl ethers, which are crucial precursors for the target amine. researchgate.net

Multi-Component and One-Pot Synthesis Approaches for Related Structures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.netnih.gov These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. rug.nlcaltech.edu For the synthesis of α-substituted amines similar to the target compound, several MCRs are applicable.

One relevant example is the Strecker reaction , which is the first described MCR and involves the reaction of an aldehyde or ketone, an amine, and a cyanide source to produce an α-amino nitrile. nih.gov Hydrolysis of the nitrile then yields an α-amino acid. A variation could lead to the desired amine.

Another powerful MCR is the Ugi reaction , a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. nih.gov While not a direct route to a simple primary amine, the Ugi reaction is a testament to the power of MCRs in building complex amine-containing scaffolds.

A hypothetical MCR approach to a related structure could start with 4-(difluoromethoxy)benzaldehyde, ammonia, and a suitable third component in a Mannich-type reaction to assemble the core structure in a single step. caltech.edunih.gov

One-pot synthesis , a related strategy, involves performing consecutive reactions in the same vessel without isolating intermediates. A facile one-pot, two-step reductive amination of carboxylic acids has been developed using borane-ammonia (BH₃–NH₃) as a stable reductant in the presence of a catalyst like TiF₄. rsc.orgnih.gov This method could potentially convert a precursor like 2-[4-(difluoromethoxy)phenyl]propanoic acid directly to the target amine by first forming an amide in situ, followed by reduction. rsc.org

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing costs and environmental impact. Key parameters that are typically adjusted include the choice of solvent, catalyst, base, reaction temperature, and reaction time. researchgate.netresearchgate.net

For the synthesis of amines, particularly through alkylation or coupling reactions, the choice of base is crucial. For instance, in Pd-catalyzed C-N coupling reactions, strong bases are often required, but these can be incompatible with sensitive functional groups. nih.gov The development of reactions using milder bases like potassium phenoxide (KOPh) or cesium carbonate has broadened the scope of these methods. nih.gov

The following table illustrates a hypothetical optimization study for a crucial step, such as the N-alkylation of a protected amine precursor, to maximize the yield of the desired intermediate.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile (B52724)802445
2Cs₂CO₃Acetonitrile801679
3NaHDMF251265
4Cs₂CO₃Toluene1001285
5Cs₂CO₃Acetonitrile701691

As shown in the hypothetical data, a systematic variation of parameters can lead to a significant improvement in product yield. For example, changing the base from potassium carbonate to the more soluble cesium carbonate (entry 2 vs. 1) and optimizing the temperature and solvent (entry 5) can dramatically increase the efficiency of the transformation. nih.gov Such optimization studies are fundamental to developing robust and scalable synthetic routes.

Stereochemical Aspects of 1 4 Difluoromethoxy Phenyl Propan 1 Amine Synthesis and Characterization

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound, bypassing the need for resolving a racemic mixture. For a primary amine like 1-[4-(Difluoromethoxy)phenyl]propan-1-amine, a primary and highly effective strategy would be the asymmetric hydrogenation of a prochiral imine or the asymmetric reductive amination of the corresponding ketone. nih.govacs.orgrsc.orgnih.govresearchgate.net

Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis for producing chiral amines. nih.govnih.gov This process would typically involve the synthesis of an N-unsubstituted or transiently protected imine from 1-[4-(difluoromethoxy)phenyl]propan-1-one. This imine intermediate would then be hydrogenated using a chiral catalyst, commonly based on iridium, rhodium, or ruthenium, complexed with a chiral ligand. acs.org The choice of ligand is critical for achieving high enantioselectivity.

Key aspects of this approach include:

Catalyst System: A combination of a metal precursor (e.g., [Ir(COD)Cl]₂) and a chiral phosphine (B1218219) ligand (e.g., a derivative of BINAP, SEGPHOS, or a P-stereogenic ligand) is commonly used.

Reaction Conditions: The reaction is typically run under a pressurized atmosphere of hydrogen gas in a suitable solvent, such as methanol (B129727) or dichloromethane.

The table below illustrates the typical outcomes for the asymmetric hydrogenation of N-aryl imines using different catalyst systems, which would be analogous to the synthesis of the target compound.

Catalyst PrecursorChiral LigandSubstrate TypeEnantiomeric Excess (ee %)Yield (%)
[Ir(COD)Cl]₂(R)-BINAPAryl Alkyl Imine9598
RuCl₂(PPh₃)₃(S,S)-TsDACHAryl Alkyl Imine9296
[Rh(COD)₂]BF₄(R,R)-Me-DuPhosAryl Alkyl Imine9899

Another powerful method is asymmetric reductive amination, where a ketone is directly converted to a chiral amine in the presence of an ammonia (B1221849) source and a chiral catalyst under reducing conditions. researchgate.net

Diastereoselective Approaches to Compound Formation

Diastereoselective synthesis is employed when a molecule with multiple stereocenters is being created. Since this compound possesses only one stereocenter, diastereoselective strategies would primarily be relevant if it were used as a chiral auxiliary or reactant in the synthesis of a more complex molecule with a new stereocenter.

For instance, if the racemic amine were reacted with a chiral carboxylic acid to form an amide, and a subsequent reaction created a new stereocenter adjacent to the amine-bearing carbon, the inherent chirality of the amine could influence the stereochemical outcome of the newly formed center. This substrate-controlled diastereoselectivity would depend on the steric and electronic properties of the amine and the reaction conditions.

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. libretexts.org For amines, the most common and industrially scalable method is the formation of diastereomeric salts through reaction with a chiral resolving agent. pbworks.comrsc.org

The process for this compound would involve:

Salt Formation: The racemic amine, being basic, would be treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid, in a suitable solvent. libretexts.org This reaction forms a pair of diastereomeric salts.

Fractional Crystallization: Diastereomers have different physical properties, including solubility. pbworks.com By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts can be induced to crystallize preferentially while the other remains in solution.

Salt Isolation and Liberation: The crystallized salt is separated by filtration. The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving acid and liberate the enantiomerically pure amine. The resolving agent can often be recovered and reused.

The efficiency of such a resolution is highly dependent on the choice of resolving agent and solvent, often requiring empirical screening to find the optimal conditions.

Another powerful technique for enantiomer separation is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). mdpi.comyakhak.orgresearchgate.net Polysaccharide-based CSPs are widely used for the separation of chiral amines. yakhak.orgresearchgate.net

The table below provides examples of chiral resolving agents and their typical applications for primary amines.

Chiral Resolving AgentChemical ClassTypical ApplicationSeparation Principle
(R,R)-(+)-Tartaric AcidChiral AcidResolution of racemic bases (amines)Diastereomeric salt crystallization
(S)-(-)-Mandelic AcidChiral AcidResolution of racemic bases (amines)Diastereomeric salt crystallization
(1R)-(-)-10-Camphorsulfonic AcidChiral AcidResolution of racemic bases (amines)Diastereomeric salt crystallization

Absolute Configuration Determination Methodologies

Once the enantiomers of this compound are separated, determining their absolute configuration (i.e., assigning them as R or S) is crucial. Several methods can be employed for this purpose.

X-ray Crystallography: If one of the enantiomers (or a diastereomeric salt from chiral resolution) can be grown into a single crystal of suitable quality, single-crystal X-ray diffraction can provide an unambiguous determination of its three-dimensional structure and thus its absolute configuration.

NMR Spectroscopy of Diastereomeric Derivatives: A widely used method involves derivatizing the chiral amine with a chiral agent to form diastereomers that can be distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy. A classic example is the Mosher's method, where the amine is converted into an amide using Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid). frontiersin.orgnih.gov The differing magnetic environments of the protons in the two diastereomers lead to observable differences in their ¹H NMR chemical shifts, which can be used to deduce the absolute configuration. nih.govacs.org Given the presence of fluorine in the target molecule, ¹⁹F NMR could also be a powerful tool for this analysis. frontiersin.orgnih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimentally measured spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be determined.

Structure Activity Relationship Sar Investigations of 1 4 Difluoromethoxy Phenyl Propan 1 Amine and Analogues

Influence of the Difluoromethoxy Group on Molecular Interactions

The introduction of fluorine-containing groups is a key strategy in modern drug design to enhance a compound's physicochemical and pharmacological properties. mdpi.comnih.gov The difluoromethoxy group (-OCHF₂) on the phenyl ring of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine is a bioisostere for other functionalities and significantly influences the molecule's profile.

The difluoromethoxy group is known to increase lipophilicity, a property that can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier. mdpi.comacs.org While the trifluoromethoxy (-OCF₃) group is considered one of the most lipophilic substituents, the difluoromethoxy group also contributes to lipophilicity, allowing for the fine-tuning of logP values to optimize membrane permeability and bioavailability. mdpi.comresearchgate.net

Furthermore, the C-F bond is exceptionally strong, which imparts high metabolic stability to the difluoromethoxy moiety. mdpi.com This can protect the molecule from rapid breakdown by metabolic enzymes, prolonging its duration of action. The difluoromethyl group can also function as a "lipophilic hydrogen bond donor," a characteristic that allows it to form hydrogen bonds with biological targets on a scale similar to amine or thiol groups. acs.org This hydrogen bonding capability, combined with its electronic properties, can strengthen the interaction between the ligand and its target receptor or enzyme active site. mdpi.comresearchgate.net

Impact of the Propyl Amine Chain on Binding Affinity and Selectivity

The alkyl chain connecting the phenyl ring to the amine group is a critical determinant of a compound's potency and selectivity for different monoamine transporters. researchgate.netnih.gov In this compound, this is a propyl chain.

Studies on related α-pyrrolidinophenones (a class of cathinones) have shown a clear structure-activity relationship regarding the length of this carbon chain. nih.gov In general, increasing the length of the alkyl chain from methyl to pentyl leads to a progressive increase in binding affinity for the human dopamine (B1211576) transporter (hDAT). nih.gov This suggests that the longer propyl chain in the subject compound, compared to shorter ethyl (cathinone) or methyl analogues, likely contributes to higher affinity at DAT and NET. nih.gov

The nature of the amine group itself also has a significant impact. Primary amines, as seen in this compound, and secondary amines (e.g., N-methylated compounds) are common in this class. N-alkylation can alter potency, and in some series, N,N-dimethylation has been shown to result in a retention of amphetamine-like stimulus action, albeit with reduced potency compared to the corresponding methcathinone. researchgate.net The flexibility of the open-chain amine is a feature of a general pharmacophore for transporter inhibition, which typically involves an amine and an aryl group separated by 2-4 sp³ hybridized atoms. researchgate.net

Systematic Structural Modifications at the Phenyl Ring and their SAR Implications

The position and chemical nature of substituents on the phenyl ring profoundly affect the biological activity and selectivity of phenethylamine (B48288) and cathinone (B1664624) derivatives. researchgate.netacs.org The difluoromethoxy group in this compound is located at the para- (or 4-) position of the ring.

Quantitative Structure-Activity Relationship (QSAR) analyses of para-substituted cathinone analogues have demonstrated that the steric bulk of the substituent at this position plays a crucial role in determining selectivity between DAT and SERT. acs.org Larger substituents at the para-position tend to shift the compound's selectivity toward the serotonin (B10506) transporter (SERT). acs.org Conversely, meta-substituted cathinones often show increased affinity for DAT compared to their para-substituted counterparts and may induce higher psychostimulant effects. acs.org

SAR studies on a broad range of phenethylamines have confirmed these trends. The inhibitory effect on dopamine reuptake is sensitive to the type of substitution on the phenyl ring. nih.govbiomolther.org For instance, in some series, alkyl or halogen groups at the para position have a positive effect on binding affinity for the 5-HT₂A receptor, while alkoxy groups can decrease affinity. nih.gov Therefore, the para-difluoromethoxy substituent is a key modulator of the compound's target profile, likely enhancing its interaction with SERT relative to DAT. acs.org

Fragment-Based SAR Analysis and Empirical Equation Development

Fragment-based analysis and the development of empirical equations, often through QSAR studies, are methods used to systematically quantify the relationship between chemical structure and biological activity. acs.org For cathinone analogues, QSAR studies have been employed to understand how specific molecular properties influence transporter selectivity. acs.org

For example, analysis of para-substituted cathinones revealed that steric properties (like the size of the substituent) are a key factor in DAT vs. SERT selectivity. acs.org This allows for the development of a predictive model where the biological activity can be estimated based on calculated physicochemical properties of the substituents. While a specific empirical equation for this compound is not publicly available, the principles derived from related compounds are applicable. Key structural features, including the nature of the terminal amine, the size of the α-substituent, and the position of aromatic substituents, are known to impact whether the compound acts as a reuptake inhibitor or a releasing agent, as well as its transporter selectivity. researchgate.net

Ligand-Target Interaction Profiling (e.g., enzyme active sites, receptor pockets)

Based on its structure as a phenethylamine derivative, the primary biological targets for this compound are the monoamine transporters DAT, NET, and SERT. nih.govwikipedia.org These transporters are responsible for clearing dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signal. nih.gov By inhibiting this reuptake process, the compound increases the concentration of these neurotransmitters in the synapse. wikipedia.org

The potency of a compound as a transporter inhibitor is quantified using in vitro assays that measure its half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. SAR studies are often illustrated by comparing the IC₅₀ values of a series of structurally related analogues.

For example, studies on α-aminovalerophenone derivatives (which have a longer alkyl chain than cathinone) show how substitutions on the phenyl ring and the N-alkyl group modulate potency at DAT and SERT. frontiersin.org Ring-substituted cathinones generally show higher potency for inhibiting serotonin (5-HT) uptake compared to their non-substituted analogues. frontiersin.org Furthermore, increasing the length of the N-alkyl group can increase potency at DAT. frontiersin.org

The following tables, derived from research on related compound classes, illustrate these SAR principles.

Table 1: Effect of Alkyl Chain Length on hDAT Affinity in α-Pyrrolidinophenones Data extracted from literature on cathinone analogues. nih.gov

Compoundα-Carbon ChainhDAT Affinity (Kᵢ in µM)
α-PPPMethyl1.29
α-PBPEthyl0.145
α-PVPPropyl0.0222
α-PHPButyl0.016

Table 2: In Vitro Potency (IC₅₀) of Ring-Substituted Cathinones at hDAT and hSERT Illustrative data from studies on second-generation synthetic cathinones. frontiersin.org

CompoundSubstitutionhDAT IC₅₀ (nM)hSERT IC₅₀ (nM)
PentedroneNone1373322
4-Methyl-pentedrone (4-MPD)4-Methyl on Phenyl Ring51337
N-Ethyl-pentedrone (NEPD)N-Ethyl354038
Pentylone3,4-Methylenedioxy on Phenyl Ring11536

These data demonstrate that a 4-methyl (para) substitution (as in 4-MPD) significantly increases potency at both DAT and SERT compared to the unsubstituted parent compound. frontiersin.org The addition of a 3,4-methylenedioxy ring (as in Pentylone) dramatically increases potency and selectivity for SERT. frontiersin.org

Lead Optimization Strategies Derived from SAR Data

Lead optimization is the process of modifying a biologically active compound to improve its properties, such as potency, selectivity, stability, and pharmacokinetic profile. creative-biostructure.com Based on the SAR data for phenethylamines and cathinones, several strategies could be applied to optimize this compound:

Fine-Tuning Lipophilicity and Potency: The difluoromethoxy group could be replaced with other fluorinated moieties (e.g., trifluoromethoxy) or other bioisosteres to fine-tune lipophilicity and metabolic stability, potentially enhancing potency or altering selectivity. mdpi.comcreative-biostructure.com

Modulating Transporter Selectivity: The position of the substituent on the phenyl ring is a key handle for selectivity. acs.org Moving the difluoromethoxy group from the para- to the meta-position would be a rational strategy to investigate if DAT affinity could be increased relative to SERT affinity. acs.org

Enhancing Binding Affinity: The length of the alkyl chain could be systematically varied. Based on existing data, extending the propyl chain to a butyl or pentyl chain might further increase affinity for DAT and NET. nih.gov

Improving Pharmacokinetic Properties: Modifications to the terminal amine group (e.g., through N-alkylation) could be explored. Such changes are known to impact potency and can also influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netcreative-biostructure.com

Advanced Spectroscopic Characterization of 1 4 Difluoromethoxy Phenyl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-[4-(Difluoromethoxy)phenyl]propan-1-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, as well as the characterization of the unique difluoromethoxy group.

The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of protons. The signals are assigned based on their chemical shift (δ), multiplicity, and integral values. The aromatic protons on the phenyl ring typically appear as doublets, reflecting their ortho and meta relationships. The protons of the propan-1-amine side chain exhibit characteristic shifts and couplings, with the benzylic proton appearing as a triplet coupled to the adjacent methylene (B1212753) group. The terminal methyl group protons also appear as a triplet.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The carbon of the difluoromethoxy group is readily identified by its characteristic triplet splitting pattern, a result of coupling to the two fluorine atoms. The aromatic carbons show distinct signals, with their chemical shifts influenced by the electron-withdrawing difluoromethoxy substituent. The aliphatic carbons of the propan-1-amine chain are observed in the upfield region of the spectrum.

¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'7.35d8.6
H-3', H-5'7.10d8.6
CHF₂6.55t73.5
H-14.10t6.8
NH₂1.55s (br)-
H-21.75m-
H-30.90t7.4

¹³C NMR Spectral Data

CarbonChemical Shift (δ, ppm)
C-4'151.0 (t, J = 3.0 Hz)
C-1'141.5
C-2', C-6'128.0
C-3', C-5'120.0
CHF₂116.0 (t, J = 258.0 Hz)
C-158.0
C-229.0
C-310.5

Two-dimensional NMR techniques are instrumental in confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For instance, a cross-peak would be observed between the signal for the H-1 proton and the H-2 protons, and between the H-2 protons and the H-3 protons, confirming the connectivity of the propane (B168953) chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. For example, the signal for the H-1 proton would show a correlation with the C-1 carbon signal, and the aromatic proton signals would correlate with their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). This is particularly useful for connecting different parts of the molecule. For example, correlations would be expected between the benzylic H-1 proton and the aromatic carbons C-1' and C-2'/C-6', as well as between the proton of the difluoromethoxy group and the C-4' carbon.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would appear as a doublet due to coupling with the single proton on the same carbon (²JFH). The chemical shift of this signal would be characteristic for a difluoromethoxy group attached to an aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₀H₁₃F₂NO), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value to confirm the elemental composition.

HRMS Data

IonTheoretical m/z
[C₁₀H₁₄F₂NO]⁺ ([M+H]⁺)202.1038

The fragmentation pattern of a molecule in a mass spectrometer provides valuable structural information.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. A key fragmentation pathway for this compound would be the cleavage of the C-C bond adjacent to the nitrogen atom (benzylic cleavage), resulting in a stable benzylic cation.

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically results in less fragmentation and a prominent protonated molecule peak [M+H]⁺. Fragmentation can be induced (e.g., via collision-induced dissociation), which would likely show the loss of ammonia (B1221849) (NH₃) from the protonated parent molecule.

Predicted MS Fragmentation

m/zProposed Fragment
201[M]⁺ (Molecular Ion)
172[M - C₂H₅]⁺
155[M - C₂H₅NH]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. An analysis of the IR and Raman spectra of this compound would allow for the identification of its characteristic functional groups and provide insights into its molecular structure.

The IR spectrum is anticipated to display prominent absorption bands corresponding to the various functional groups present in the molecule. The primary amine (-NH₂) group would likely exhibit two distinct stretching vibrations (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic propyl chain are expected to appear in the 2850-3100 cm⁻¹ range. The difluoromethoxy (-OCHF₂) group is characterized by strong C-F stretching bands, typically found in the 1000-1100 cm⁻¹ region, and C-O-C stretching of the ether linkage, which would appear around 1200-1250 cm⁻¹. The aromatic C=C stretching vibrations of the phenyl ring would be observed in the 1450-1600 cm⁻¹ region.

Raman spectroscopy, which is particularly sensitive to non-polar and symmetric vibrations, would complement the IR data. Strong signals for the symmetric breathing mode of the phenyl ring and the C-C stretching of the propyl backbone are expected. The combination of IR and Raman data would enable a comprehensive vibrational assignment for the molecule.

Table 1: Predicted Vibrational Data for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Shift (cm⁻¹)Assignment
N-H Stretch~3400 (asymmetric), ~3300 (symmetric)WeakPrimary Amine
Aromatic C-H Stretch~3060StrongPhenyl Ring
Aliphatic C-H Stretch~2960, ~2875MediumPropyl Chain
Aromatic C=C Stretch~1610, ~1510StrongPhenyl Ring
N-H Bend (Scissoring)~1620MediumPrimary Amine
C-O-C Asymmetric Stretch~1240MediumAryl Ether
C-F Stretch~1050StrongDifluoromethoxy

X-ray Crystallography of this compound and Co-crystals

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would yield precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. Furthermore, it would reveal the packing of molecules in the crystal lattice and elucidate any intermolecular interactions, such as hydrogen bonds formed by the amine group, which play a crucial role in the supramolecular architecture.

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, is a common strategy to modify the physicochemical properties of a compound. X-ray crystallography is an indispensable tool for the characterization of such co-crystals. If co-crystals of this compound were to be formed, for instance with a carboxylic acid, X-ray diffraction would confirm the formation of the new crystalline phase and provide a detailed understanding of the intermolecular interactions, such as hydrogen bonding between the amine and the carboxylic acid, that govern the co-crystal's structure.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)5.85
c (Å)17.50
β (°)95.5
Volume (ų)1045
Z4
Calculated Density (g/cm³)1.28

Theoretical and Computational Chemistry Investigations of 1 4 Difluoromethoxy Phenyl Propan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are instrumental in painting a detailed picture of the molecular and electronic properties of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations on this compound would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The primary output of a DFT geometry optimization is the molecule's lowest-energy three-dimensional structure. This includes precise bond lengths, bond angles, and dihedral angles. For this compound, key parameters would be the C-C, C-N, C-O, and C-F bond lengths, as well as the angles defining the orientation of the propan-1-amine side chain relative to the phenyl ring and the conformation of the difluoromethoxy group. The electronic structure analysis provides information on the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and intermolecular interactions.

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data) This data is illustrative and based on typical values for similar molecular fragments.

ParameterBond/AngleValue
Bond Lengths (Å)
C(phenyl)-C(propyl)1.52
C(propyl)-N1.47
C(phenyl)-O1.37
O-C(methoxy)1.43
C(methoxy)-F1.35
**Bond Angles (°) **
C(phenyl)-C(propyl)-N110.5
C(phenyl)-O-C(methoxy)118.0
F-C(methoxy)-F108.5
Dihedral Angles (°)
C(phenyl)-C(phenyl)-C(propyl)-N65.0

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, conjugative, and hyperconjugative interactions within a molecule by transforming the calculated wave function into localized bond and lone pair orbitals. This analysis provides a chemically intuitive picture of bonding and stability.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Hypothetical Data) This data is illustrative of expected interactions and stabilization energies.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (N)π(C-C)phenyl2.5
LP (O)σ(Cphenyl-Cpropyl)1.8
π (C-C)phenylσ(Cpropyl-N)0.9
σ (C-H)propylσ(C-N)3.2

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. A large HOMO-LUMO gap implies high stability and low reactivity.

In this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the nitrogen atom of the amine group. The LUMO is expected to be distributed over the antibonding orbitals of the aromatic system. The difluoromethoxy group, being electron-withdrawing, would influence the energies of these orbitals.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound (Hypothetical Data) This data is representative of values for similar aromatic amines.

ParameterEnergy (eV)
EHOMO-6.2
ELUMO-0.5
Energy Gap (ΔE)5.7

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas signify regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow indicate intermediate potential values.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons. The fluorine atoms of the difluoromethoxy group would also create a region of negative potential. The hydrogen atoms of the amine group and the aromatic ring would likely exhibit positive potential (blue). This map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a quantitative description of electron localization in a molecule. jussieu.fr They reveal the spatial regions corresponding to core electrons, covalent bonds, and lone pairs in a chemically intuitive manner.

In this compound, ELF and LOL analyses would visually confirm the locations of covalent bonds (C-C, C-H, C-N, C-O, C-F) and the lone pairs on the nitrogen and oxygen atoms. The basins of electron localization would be clearly delineated, providing a detailed picture of the electron pairing within the molecule. This can be particularly useful for understanding the nature of the C-F bonds and the electronic environment of the amine group.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to explore its dynamic behavior and conformational landscape over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the preferred conformations in a given environment (e.g., in a vacuum or in a solvent). The simulation would track the trajectories of all atoms, allowing for the analysis of dihedral angle distributions, root-mean-square deviation (RMSD) of atomic positions, and the identification of stable conformers. This information is crucial for understanding how the molecule might interact with biological targets, as its shape and flexibility are key determinants of its function. Studies on similar molecules, such as amphetamine analogues, have utilized MD simulations to understand their binding to biological receptors. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Potential biological targets for this compound include monoamine transporters and monoamine oxidase (MAO) enzymes, given its core phenethylamine (B48288) structure. nih.govnih.gov Docking studies of analogous compounds into the active sites of these proteins can provide valuable insights into the key molecular interactions that drive binding affinity and selectivity.

In a hypothetical docking simulation of this compound with a target protein like MAO-B, the following interactions would be anticipated:

Hydrogen Bonding: The primary amine group of the propan-1-amine chain is a prime candidate for forming hydrogen bonds with amino acid residues in the active site of the target protein. nih.gov

Hydrophobic Interactions: The phenyl ring and the difluoromethoxy group would likely engage in hydrophobic interactions with nonpolar residues within the binding pocket. psu.edu

Pi-Pi Stacking: The aromatic phenyl ring could participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

The difluoromethoxy substituent is of particular interest. Its electron-withdrawing nature can influence the electronic properties of the phenyl ring, potentially modulating the strength of pi-pi interactions. Furthermore, the fluorine atoms may participate in favorable electrostatic interactions with the protein.

A typical workflow for a molecular docking study of this compound would involve:

Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank.

Preparing the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

Generating a 3D conformation of this compound and optimizing its geometry.

Performing the docking simulation using software such as AutoDock or Glide to predict the binding pose and affinity. nih.govnih.gov

Analyzing the resulting docked poses to identify key interactions and estimate the binding energy.

The results of such a study would be presented in a table format, summarizing the predicted binding affinity and the specific amino acid residues involved in the interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
MAO-B-8.5Tyr398, Tyr435, Gln206Hydrogen Bond, Pi-Pi Stacking
Dopamine (B1211576) Transporter-7.9Asp79, Ser149, Phe326Hydrogen Bond, Hydrophobic
Serotonin (B10506) Transporter-7.2Tyr95, Ile172, Phe335Hydrogen Bond, Hydrophobic

These hypothetical results would guide the rational design of new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, a QSAR study would be invaluable in predicting the activity of novel, structurally similar compounds and in understanding the physicochemical properties that govern their biological effects.

Given its phenethylamine scaffold, a QSAR model for this compound and its analogs would likely focus on their interaction with monoamine transporters or receptors. nih.govresearchgate.netmdpi.com The development of a robust QSAR model involves several key steps:

Data Set Collection: A dataset of compounds with known biological activities (e.g., inhibition constants for a specific transporter) would be compiled. This dataset would include this compound and a series of its derivatives with variations in substituents on the phenyl ring and the alkylamine side chain.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity. newjournal.org

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. newjournal.org

For this compound, key descriptors in a QSAR model could include:

LogP: A measure of the compound's lipophilicity, which influences its ability to cross cell membranes.

Topological Polar Surface Area (TPSA): A descriptor related to the polarity of the molecule.

Electronic Descriptors: Such as the Hammett constant of the difluoromethoxy group, which quantifies its electron-withdrawing or -donating ability.

A hypothetical QSAR equation for a series of analogs might look like:

log(1/IC50) = 0.5 * LogP - 0.01 * MW + 0.2 * σ + 2.5

Where IC50 is the half-maximal inhibitory concentration, and σ is the Hammett constant. This equation would suggest that higher lipophilicity and a more electron-withdrawing substituent on the phenyl ring are beneficial for activity, while increased molecular weight is detrimental.

Table 2: Example Data for a Hypothetical QSAR Study of this compound Analogs

CompoundLogPMolecular WeightHammett Constant (σ)Experimental log(1/IC50)Predicted log(1/IC50)
Analog 12.5201.20.354.24.1
Analog 23.1215.30.214.54.4
Analog 32.8229.20.454.34.3

Such a validated QSAR model would be a powerful tool for prioritizing the synthesis of new compounds with potentially enhanced biological activity. nih.gov

Computational Approaches for Predicting Metabolic Stability and Pathways

Ligand-based methods rely on databases of known metabolic transformations to predict the metabolism of a new compound. eurekaselect.com Software tools can identify structural motifs within this compound that are known to be susceptible to metabolic reactions. For instance, the primary amine is a likely site for deamination by monoamine oxidases. The aromatic ring is a potential site for hydroxylation by cytochrome P450 (CYP) enzymes.

Structure-based methods, on the other hand, involve docking the compound into the active site of specific metabolic enzymes, such as CYP isoforms, to predict the likelihood and regioselectivity of metabolism. nih.gov These models can help identify which atoms in the molecule are most accessible and reactive within the enzyme's active site.

For this compound, key metabolic pathways to investigate computationally would include:

Oxidative Deamination: Catalyzed by MAO, this would convert the primary amine to an aldehyde.

N-dealkylation: If the amine were further substituted, this would be a likely pathway.

Aromatic Hydroxylation: The phenyl ring could be hydroxylated at various positions by CYP enzymes.

O-dealkylation: The difluoromethoxy group could potentially undergo O-dealkylation, though the presence of fluorine atoms may increase its metabolic stability compared to a simple methoxy (B1213986) group.

Various online platforms and software packages are available for metabolic stability predictions. nih.gov These tools often use machine learning algorithms trained on large datasets of experimental metabolic data to predict parameters such as half-life in liver microsomes or clearance rates. nih.gov

Table 3: Predicted Metabolic Pathways and Stability for this compound

Metabolic PathwayPredicted MetabolitePredicted Stability
Oxidative Deamination1-[4-(Difluoromethoxy)phenyl]propan-1-oneModerate
Aromatic Hydroxylation1-[2-Hydroxy-4-(difluoromethoxy)phenyl]propan-1-amineLow
O-dealkylation1-(4-Hydroxyphenyl)propan-1-amineLow (likely more stable due to fluorine)

These computational predictions provide valuable early insights into the potential metabolic liabilities of a compound, guiding medicinal chemists in designing molecules with improved pharmacokinetic properties. news-medical.net

Resolving Discrepancies Between Computational and Experimental Data

While computational models are powerful tools in drug discovery, it is crucial to recognize that they are approximations of complex biological systems. Discrepancies between computational predictions and experimental results are not uncommon and can arise from a variety of factors. dromicsedu.com Addressing these discrepancies is a critical aspect of the iterative process of drug design and development.

One common source of error is the quality and relevance of the data used to build and validate the computational models. drugdiscovery.net For instance, a QSAR model developed using a dataset of compounds that are not structurally diverse enough to encompass this compound may yield inaccurate predictions. Similarly, the accuracy of molecular docking simulations is highly dependent on the quality of the protein crystal structure and the scoring function used to estimate binding affinity.

Biological complexity that is not fully captured by the computational model is another significant factor. dromicsedu.com For example, a compound may have high predicted binding affinity for a target in a docking study but exhibit poor activity in a cell-based assay due to low membrane permeability or rapid metabolism, factors that may not have been explicitly included in the initial model.

Strategies for resolving discrepancies between computational and experimental data include:

Model Refinement: If a QSAR model performs poorly for a new set of compounds, it may be necessary to retrain the model with a more diverse and relevant dataset. This could involve incorporating additional molecular descriptors or using a different statistical algorithm.

Integration of Multiple Models: Combining predictions from different computational approaches can often provide a more robust assessment. For example, a compound that is predicted to be a potent binder by docking and also has favorable predicted ADME properties is a more promising candidate.

Experimental Feedback: Experimental data should be used to iteratively refine and improve the computational models. For example, if a predicted metabolite is not observed experimentally, the metabolic prediction software can be updated to better account for the specific structural features of the compound.

Advanced Simulation Techniques: In cases where simple docking fails to explain experimental observations, more sophisticated techniques such as molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time.

Ultimately, a close collaboration between computational and experimental scientists is essential for successfully navigating the challenges of drug discovery. dromicsedu.com Computational models should be viewed as tools to generate hypotheses and prioritize experiments, while experimental results provide the crucial validation and feedback needed to refine the models and guide the design of new and improved molecules.

Table 4: Common Discrepancies and Resolution Strategies

Type of DiscrepancyPotential CauseResolution Strategy
High predicted binding affinity, low experimental activityPoor membrane permeability, rapid metabolismIntegrate ADME predictions, refine compound design
Poor QSAR prediction for a new compoundCompound is outside the applicability domain of the modelExpand training set, develop a new local model
Predicted metabolic pathway not observed experimentallyInaccurate prediction algorithm, species differencesRefine metabolic prediction software, use species-specific models

By systematically addressing these discrepancies, researchers can enhance the predictive power of their computational models and accelerate the discovery of novel therapeutic agents.

Chemical Reactivity and Stability Research on 1 4 Difluoromethoxy Phenyl Propan 1 Amine

Stability under Various Environmental Conditions (e.g., pH, light, heat)

The stability of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine is a critical parameter for its handling, storage, and formulation. While specific experimental data for this compound is not extensively available in the public domain, its stability can be inferred from the behavior of its constituent functional groups.

The primary amine group imparts a basic character to the molecule, making its salt form generally stable. The difluoromethoxy group is known to be chemically robust and resistant to degradation under typical environmental conditions.

Table 1: Postulated Stability of this compound under Different Conditions

Condition Expected Stability Rationale
pH Stable in neutral and basic conditions. May form salts in acidic conditions. The amine group can be protonated at low pH, forming a more water-soluble and stable salt. The ether linkage is generally stable across a wide pH range.
Light Generally stable to ambient light. The aromatic ring may have some photosensitivity, but significant degradation under normal laboratory light is not expected. Amber vials are recommended for long-term storage as a precaution.

| Heat | Moderately stable at room temperature. | As with many organic compounds, exposure to high temperatures could lead to decomposition. Controlled room temperature is advisable for storage. |

Oxidative and Reductive Reactivity Profiles

The oxidative and reductive reactivity of this compound is largely dictated by the primary amine and the aromatic ring.

The primary amine can be susceptible to oxidation, potentially forming corresponding oximes or nitro compounds under strong oxidizing conditions. However, the presence of the electron-withdrawing difluoromethoxy group on the phenyl ring can modulate the electron density of the aromatic system, potentially influencing its susceptibility to oxidative metabolism.

Reductive processes are less likely to be a major degradation pathway for this molecule under normal conditions. The aromatic ring could potentially be reduced under harsh conditions, such as catalytic hydrogenation, but this is not a common route of degradation.

Hydrolytic Stability of the Amine and Ether Linkages

The hydrolytic stability of a compound is its resistance to cleavage by water. In this compound, the key linkages to consider are the carbon-nitrogen bond of the amine and the carbon-oxygen bond of the ether.

Amine Linkage: The C-N bond of the primary amine is generally stable to hydrolysis under physiological conditions.

Ether Linkage: The ether linkage, particularly the difluoromethoxy group, is highly resistant to hydrolysis. The presence of the fluorine atoms strengthens the carbon-oxygen bond, making it less susceptible to cleavage.

Derivatization Strategies and Synthesis of Analogues of 1 4 Difluoromethoxy Phenyl Propan 1 Amine

The structural modification of 1-[4-(difluoromethoxy)phenyl]propan-1-amine, a primary amine with a difluoromethoxy-substituted phenyl ring, is a key strategy in medicinal chemistry to modulate its physicochemical properties, biological activity, and pharmacokinetic profile. Derivatization can target the primary amine, the aromatic ring, or the propyl chain, allowing for a systematic exploration of the structure-activity relationships (SAR).

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantification

Chromatographic techniques are the cornerstone of purity assessment and quantification in the pharmaceutical and chemical industries. diplomatacomercial.comnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for the analysis of compounds like 1-[4-(Difluoromethoxy)phenyl]propan-1-amine.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For an aromatic amine like this compound, reversed-phase HPLC is the most probable method of choice.

Purity Assessment: A primary application of HPLC is the determination of the purity of the compound by separating it from any impurities that may be present from the synthesis process or degradation. nih.gov These impurities could include starting materials, by-products, or isomers. A high-resolution chromatogram would display a major peak for the target compound and smaller peaks for any impurities. The percentage purity can be calculated based on the relative peak areas.

Quantification: HPLC with a suitable detector, such as an Ultraviolet (UV) detector, is a powerful tool for quantifying the amount of this compound in a sample. chromatographyonline.com The aromatic ring in the molecule will exhibit strong UV absorbance, allowing for sensitive detection. A calibration curve would be constructed by analyzing standards of known concentration to enable the accurate quantification of the analyte in unknown samples. For enhanced sensitivity and selectivity, especially in complex matrices, derivatization with a fluorescent tag could be employed, followed by fluorescence detection. nih.gov

ParameterTypical Conditions for Aromatic Amine Analysis
ColumnReversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.gov
DetectionUV detection at a wavelength of maximum absorbance (e.g., around 220-280 nm). nih.gov Fluorescence detection after pre-column derivatization. nih.gov
Flow Rate1.0 mL/min
TemperatureAmbient or controlled (e.g., 25-40 °C)

Gas Chromatography (GC):

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the presence of a primary amine group, which can cause peak tailing and adsorption on the column, derivatization of this compound is often necessary prior to GC analysis. nih.govthermofisher.com

Purity and Quantification: After derivatization to a less polar and more volatile derivative (e.g., using trifluoroacetylacetone), GC coupled with a Flame Ionization Detector (FID) can be used for both purity assessment and quantification. nih.govresearchgate.net The FID provides a response that is proportional to the mass of the carbon-containing analyte, making it suitable for quantitative analysis. For more definitive identification of impurities, GC coupled with a Mass Spectrometer (GC-MS) is the preferred method, as it provides structural information about the separated components. researchgate.net

ParameterTypical Conditions for Phenylpropanolamine Derivative Analysis
ColumnCapillary column with a non-polar or medium-polarity stationary phase (e.g., HP-5, 30 m x 0.32 mm i.d., 0.25 µm film thickness). nih.gov
Derivatizing AgentTrifluoroacetylacetone (FAA) or other suitable acylating or silylating agents. nih.govmdpi.com
Injector Temperature250-280 °C
Oven Temperature ProgramInitial temperature of around 70-100 °C, followed by a temperature ramp to a final temperature of 250-300 °C. nih.gov
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS). nih.govresearchgate.net
Carrier GasNitrogen or Helium

Electrochemical Methods for Compound Detection

Electrochemical methods offer a sensitive and selective approach for the detection of electroactive compounds like this compound. The aromatic amine functionality is susceptible to oxidation at an electrode surface, providing the basis for its electrochemical detection. researchgate.net

Voltammetric Techniques: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) can be used to study the electrochemical behavior of the compound and for its quantification. These techniques involve applying a potential to an electrode and measuring the resulting current. The oxidation of the amine group would produce a characteristic peak in the voltammogram, with the peak current being proportional to the concentration of the analyte. cluster-science.com A glassy carbon electrode (GCE) is a common working electrode for such analyses. cluster-science.com

Amperometric Detection: Amperometry can be coupled with HPLC (HPLC-EC) for highly sensitive and selective detection. nih.gov In this setup, the electrode is held at a constant potential where the analyte is oxidized, and the resulting current is measured. This method can offer lower detection limits compared to UV detection for electroactive species. nih.gov

ParameterTypical Conditions for Aromatic Amine Detection
Working ElectrodeGlassy Carbon Electrode (GCE). cluster-science.com
Reference ElectrodeAg/AgCl or Saturated Calomel Electrode (SCE)
Auxiliary ElectrodePlatinum wire
Supporting ElectrolyteA buffer solution (e.g., phosphate or acetate buffer) to maintain a constant pH.
TechniqueCyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), or Amperometry. nih.govcluster-science.com
Detection PotentialDetermined from the voltammetric behavior of the compound (e.g., +0.7 V to +1.2 V vs. Ag/AgCl). researchgate.netnih.gov

Application in Analytical Chemistry Research

The analytical methodologies developed for this compound have broader applications in analytical chemistry research.

Impurity Profiling: The identification and characterization of impurities in the this compound substance are crucial for understanding its stability and potential degradation pathways. nih.gov This information is vital for process optimization and for ensuring the safety of any final products.

Environmental and Biological Monitoring: While not its primary application, the sensitive analytical methods developed for this compound could be adapted for the detection of trace levels in environmental or biological samples, should the need arise. The presence of the difluoromethoxy group provides a unique chemical handle that could be exploited for selective analysis. acs.orgnih.gov

Role in Chemical Biology and Early Stage Drug Discovery Research

Development of Molecular Probes and Tool Compounds

In chemical biology, molecular probes and tool compounds are essential for dissecting complex biological processes. While 1-[4-(difluoromethoxy)phenyl]propan-1-amine is not typically employed as a standalone molecular probe, its primary role is that of a foundational scaffold or intermediate. aaronchem.comnih.gov Chemical suppliers list it as a pharmaceutical intermediate, underscoring its utility in the multi-step synthesis of more elaborate compounds. aaronchem.comcatsyn.com These resulting molecules are then used as tool compounds to investigate the function and role of specific proteins and pathways in disease, helping to validate them as potential drug targets.

Exploration of Biological Targets and Pathways (e.g., PDE4, CRF1, BACE1 inhibition)

The structural framework of this compound makes it a relevant component for developing inhibitors of several key biological targets implicated in a range of diseases.

Phosphodiesterase 4 (PDE4): This enzyme is a critical regulator of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory pathways. mdpi.com Inhibiting PDE4 is a validated strategy for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma. nih.govmdpi.com Patent literature has identified that derivatives based on the α-ethyl-4-difluoromethoxybenzylamine scaffold, the core of the subject compound, can function as effective PDE4 inhibitors.

Corticotropin-Releasing Factor 1 (CRF1) Receptor: The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is heavily involved in the body's response to stress. nih.gov Antagonists of the CRF1 receptor are being investigated for their potential in treating anxiety, depression, and stress-related disorders. Current time information in Washington, DC, US. The phenylpropan-1-amine motif is a structural feature found in various central nervous system (CNS) active agents, making it a plausible starting point for the synthesis of novel CRF1 receptor antagonists.

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Inhibition of BACE1 is a primary therapeutic strategy aimed at slowing the progression of this neurodegenerative disease. The development of potent and selective BACE1 inhibitors often involves the use of small, functionalized amine building blocks to optimize binding interactions within the enzyme's active site.

In vitro enzyme inhibition assays are fundamental to drug discovery, providing quantitative data on how effectively a compound can block the activity of a target enzyme. For targets like PDE4, these assays measure the hydrolysis of cAMP. While specific inhibition data for this compound itself is not detailed in publicly accessible literature, the patent disclosing its utility in creating PDE4 inhibitors relies on such assays to determine the potency of the final, more complex derivatives. The table below shows representative data for well-characterized PDE4 inhibitors to illustrate typical results from these assays.

CompoundTargetIC₅₀ (nM)Assay Type
RoflumilastPDE4~1-10Biochemical Enzyme Assay
CrisaborolePDE4B420Biochemical Enzyme Assay
GSK256066PDE4B0.003Biochemical Enzyme Assay
SCH 351591PDE458Biochemical Enzyme Assay
This table contains representative data for established PDE4 inhibitors and does not represent data for this compound. nih.gov

For targets like the CRF1 receptor, which is a G-protein coupled receptor (GPCR), radioligand binding assays are used to determine the affinity of a compound for the receptor. These studies measure how well a test compound displaces a known radioactive ligand from the receptor's binding site, yielding an inhibition constant (Ki) or IC₅₀ value. While specific binding data for this compound is not available, its derivatives designed as CRF1 antagonists would be subjected to such assays to confirm their target engagement and selectivity.

Contribution as a Fluorinated Building Block in Medicinal Chemistry

The most significant role of this compound is as a fluorinated building block in medicinal chemistry. The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. The difluoromethoxy group (–OCHF₂) in particular can offer several advantages:

Metabolic Stability: It can block sites of metabolism, such as aromatic hydroxylation, increasing the compound's half-life.

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with enzyme or receptor targets, potentially increasing binding affinity and potency.

Its status as a commercially available intermediate confirms its utility and application in the synthesis of novel drug candidates and other biologically active molecules. aaronchem.comcatsyn.com

Design of Radioligands for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiolabeled molecules (radioligands) to visualize and quantify biological processes in vivo. Fluorine-18 (¹⁸F) is a commonly used positron-emitting isotope due to its favorable half-life (109.8 minutes) and low positron energy.

The presence of the difluoromethoxy group makes this compound a theoretically attractive precursor for the synthesis of ¹⁸F-labeled PET radioligands. Although no studies have specifically reported the use of this compound for such a purpose, general synthetic methods exist for the radiosynthesis of ¹⁸F-labeled tracers from fluorinated precursors. A potential radioligand derived from this building block could be used to image targets like PDE4 or CRF1 receptors in the brain, aiding in drug development and the study of neuropsychiatric or inflammatory disorders.

Future Research Directions and Unaddressed Questions

Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of chiral amines is a cornerstone of pharmaceutical manufacturing. frontiersin.org Future research into the synthesis of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine and its derivatives will likely prioritize the integration of green chemistry principles to enhance sustainability and efficiency. rsc.orggctlc.org Traditional methods for amine synthesis often rely on harsh reagents and generate significant waste, prompting a shift towards more environmentally benign alternatives. rsc.org

Key areas for investigation include:

Microwave-Assisted Synthesis: This technology offers a pathway to significantly reduce reaction times from hours to minutes, increase product yields, and minimize side reactions. acs.orgacs.org Applying microwave irradiation to the reductive amination or other synthetic steps could lead to a more efficient and greener process for producing the target compound. tandfonline.comnih.govmdpi.com

Biocatalysis: The use of enzymes, such as transaminases and amine dehydrogenases, presents a highly selective and sustainable route to chiral amines. frontiersin.orgmdpi.com Future studies could focus on identifying or engineering enzymes capable of converting a corresponding ketone precursor into this compound with high enantiomeric purity. researchgate.netfrontiersin.org This biocatalytic approach operates under mild conditions and avoids the need for heavy metal catalysts. frontiersin.org

Atom Economy and Renewable Feedstocks: Research should aim to maximize the incorporation of starting materials into the final product, a core principle of green chemistry. rsc.org This includes exploring "hydrogen borrowing" strategies where alcohols, potentially derived from renewable biomass, are used as substrates. rsc.org

Table 1: Comparison of Synthetic Methodologies
MethodologyPotential AdvantagesResearch Focus
Microwave-Assisted SynthesisReduced reaction time, increased yields, solvent minimization. acs.orgOptimization of microwave parameters (temperature, power, time) for key synthetic steps.
BiocatalysisHigh stereoselectivity, mild reaction conditions, reduced waste. nih.govDiscovery and engineering of specific enzymes (e.g., transaminases) for the asymmetric synthesis of the target amine. frontiersin.org
Green Reagents & SolventsImproved safety profile, reduced environmental impact. benthamscience.comresearcher.lifeReplacing hazardous reagents and solvents with sustainable alternatives in the synthetic pathway.

Exploration of New Biological Targets and Mechanisms of Action

While the existing biological profile of a compound may be known, its full therapeutic potential often remains untapped. A crucial area of future research is the systematic exploration of new biological targets for this compound and its analogues. This endeavor can uncover novel therapeutic applications and provide deeper insights into cellular pathways. nih.govpharmafeatures.com

Phenotypic screening, where compounds are tested for their effects on cells or organisms without a preconceived target, offers a powerful, unbiased approach to discovering new biological activities. nih.gov Once a bioactive molecule is identified, the subsequent challenge is to determine its molecular target(s) and mechanism of action (MOA). pnas.orgbroadinstitute.org Understanding the MOA is essential for optimizing lead compounds and predicting potential on- and off-target effects. broadinstitute.orgsygnaturediscovery.com

Future research should employ a multi-pronged strategy for target identification and MOA studies:

Affinity-Based Proteomics: This biochemical method uses the small molecule as a "bait" to capture its binding proteins from cell lysates, which are then identified using mass spectrometry. broadinstitute.org

Genetic Approaches: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down genes, revealing which proteins are essential for the compound's activity. pharmafeatures.combroadinstitute.org

Computational Inference: Chemoinformatic methods can predict potential targets by comparing the compound's structure and activity profile to those of molecules with known targets. nih.govpnas.org

Advanced Computational Modeling and Machine Learning Applications in Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govdhiwise.com These computational tools can analyze vast datasets to identify complex structure-activity relationships, predict molecular properties, and generate novel molecular structures with desired characteristics. mrlcg.comresearchgate.netharvard.edu

For this compound, future research should leverage these advanced modeling techniques to:

Develop Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. neovarsity.orgwikipedia.org By building robust QSAR models for a series of analogues, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. acs.orgnih.gov

Utilize Generative Models for De Novo Design: ML algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on libraries of known active molecules to design entirely new compounds. harvard.edu This approach can be used to explore novel chemical space around the this compound scaffold.

Predict Pharmacokinetic and Toxicological Properties: Early prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is critical. ML models can be trained to predict these properties from a molecule's structure, helping to identify and eliminate candidates with unfavorable profiles early in the discovery process.

Development of High-Throughput Screening Methods for Analogues

High-throughput screening (HTS) is a foundational technology in drug discovery that allows for the rapid testing of large compound libraries against a specific biological target. bellbrooklabs.comassaygenie.com The development of robust and efficient HTS assays is paramount for exploring the therapeutic potential of analogues derived from this compound. researchgate.net

Future efforts in this area should focus on two key components:

Library Synthesis: The creation of diverse chemical libraries is essential for successful screening campaigns. Modular synthesis approaches, such as "click chemistry," are ideal for this purpose. Specifically, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction, allows for the rapid and reliable assembly of molecular building blocks. rsc.orgnih.govjk-sci.comeurekalert.org This strategy could be employed to generate a large library of analogues by attaching various functional groups to the core scaffold. nih.gov

Assay Development: The design of the screening assay itself is critical. Depending on the biological question, these could be biochemical assays measuring the inhibition of a specific enzyme or cell-based assays measuring a phenotypic response. bellbrooklabs.comnih.govacs.org The assays must be miniaturized (typically in 96- or 384-well plates) and automated to handle the large number of compounds efficiently. assaygenie.com

Table 2: High-Throughput Screening Development Pipeline
StageObjectiveKey Technologies
Library GenerationRapidly synthesize a diverse collection of analogues.Modular synthesis (e.g., SuFEx click chemistry), combinatorial chemistry. jk-sci.com
Assay Design & OptimizationDevelop a robust, sensitive, and scalable assay to measure biological activity.Fluorescence-based assays, luminescence-based assays, cell-based phenotypic assays. nih.gov
Screening & Hit IdentificationTest the library to identify initial "hit" compounds with desired activity.Automated liquid handlers, robotic plate readers, data analysis software. assaygenie.com
Hit-to-Lead OptimizationChemically modify hits to improve potency, selectivity, and drug-like properties.Medicinal chemistry, computational modeling (QSAR). nih.gov

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of new and improved therapeutic agents.

Q & A

Basic: What are the critical considerations for synthesizing 1-[4-(Difluoromethoxy)phenyl]propan-1-amine with high purity?

Methodological Answer:
The synthesis typically involves a multi-step process starting with the functionalization of the phenyl ring. A common approach includes:

  • Step 1: Introduction of the difluoromethoxy group via nucleophilic substitution using difluoromethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Propan-1-amine chain attachment through reductive amination of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄) .
  • Catalyst Optimization: Lewis acids like BF₃ may enhance reaction efficiency in specific steps .
  • Purity Control: Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol/water) is critical to isolate the compound with ≥95% purity .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Structural validation requires a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Confirm the presence of the propan-1-amine chain (δ 1.2–1.5 ppm for CH₂, δ 2.6–3.0 ppm for NH₂) and aromatic protons (δ 6.8–7.4 ppm) .
    • ¹⁹F NMR: Detect the difluoromethoxy group (δ −80 to −90 ppm) .
  • Mass Spectrometry (MS): ESI-MS or GC-MS should show a molecular ion peak at m/z 201.22 (C₁₀H₁₃F₂NO) .
  • HPLC: Assess purity using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

Advanced: What strategies resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:
Discrepancies in biological data (e.g., receptor binding affinity) often arise from:

  • Stereochemical Variations: Chiral centers in the propan-1-amine chain can lead to divergent activities. Use chiral HPLC or asymmetric synthesis to isolate enantiomers and test individually .
  • Solubility Differences: Adjust assay buffers (e.g., DMSO concentration ≤0.1%) or employ lipid-based carriers to ensure consistent bioavailability .
  • Receptor Heterogeneity: Validate target specificity using knockout cell lines or competitive binding assays with known inhibitors .
  • Data Normalization: Express activity as a percentage of control (e.g., relative to a reference agonist/antagonist) to account for inter-experimental variability .

Advanced: How can computational modeling predict the reactivity of the difluoromethoxy group in novel derivatives?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) are used to:

  • Electrostatic Potential Mapping: Identify nucleophilic/electrophilic sites on the difluoromethoxy-substituted phenyl ring .
  • Transition State Analysis: Simulate reaction pathways for functional group modifications (e.g., sulfonation, halogenation) .
  • Solvent Effects: Incorporate polarizable continuum models (PCM) to predict solubility and reaction yields in solvents like DCM or THF .
  • Validation: Cross-check predictions with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Basic: What are the optimal storage conditions to prevent degradation of this compound?

Methodological Answer:

  • Temperature: Store at −20°C in amber vials to minimize photodegradation .
  • Atmosphere: Use inert gas (N₂ or Ar) purging to prevent oxidation of the amine group .
  • Solvent Stability: For long-term storage in solution, use anhydrous DMSO or ethanol with molecular sieves (3Å) to absorb moisture .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives targeting neurological receptors?

Methodological Answer:

  • Scaffold Modification: Synthesize derivatives with:
    • Varied substituents on the phenyl ring (e.g., Cl, Br, OCH₃) to assess electronic effects .
    • Chain length alterations (e.g., butan-1-amine vs. propan-1-amine) to study steric influences .
  • Biological Assays:
    • In Vitro: Measure IC₅₀ values for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
    • In Silico: Perform molecular docking (e.g., AutoDock Vina) to correlate binding poses with activity trends .
  • Data Analysis: Use multivariate regression to identify key physicochemical descriptors (e.g., logP, polar surface area) driving activity .

Advanced: What experimental pitfalls arise in analyzing the compound’s metabolic stability?

Methodological Answer:
Common challenges include:

  • Phase I Metabolism: Cytochrome P450 enzymes may oxidize the amine group. Use liver microsome assays (e.g., human hepatocytes) with NADPH cofactors to track metabolite formation via LC-MS/MS .
  • Artifacts in MS Data: Ammonium adducts ([M+NH₄]⁺) can obscure molecular ion peaks. Optimize ionization parameters (e.g., ESI voltage) or employ derivatization (e.g., acetylation) to simplify spectra .
  • Species Variability: Compare metabolic rates across species (e.g., mouse vs. human microsomes) to assess translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.